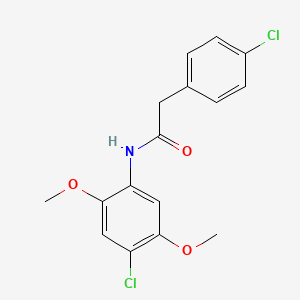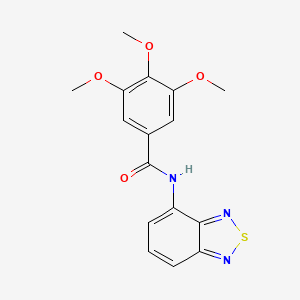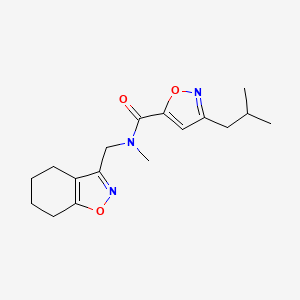![molecular formula C15H13FN4O2S B5588410 8-氟-N-({3-[(甲硫基)甲基]-1,2,4-恶二唑-5-基}甲基)-2-喹啉甲酰胺](/img/structure/B5588410.png)
8-氟-N-({3-[(甲硫基)甲基]-1,2,4-恶二唑-5-基}甲基)-2-喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, due to its complex structure involving quinoline and oxadiazole rings, is likely to exhibit significant biological and chemical properties. Quinoline derivatives are known for their wide range of pharmacological activities, and the incorporation of oxadiazole might enhance these properties by contributing to the molecule's stability and reactivity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of specific precursors, followed by further chemical modifications to introduce various functional groups. For example, Gracheva et al. (1982) described a process that involves the condensation of a quinoline carboxylic acid derivative with a suitable amine, followed by reactions such as hydrogenolysis and alkylation to obtain the desired compound (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) highlighted a synthesis method for quinoxaline derivatives, showcasing the versatility of synthetic routes in generating complex quinoline-based structures (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound , is characterized by aromaticity, which contributes to their stability and reactivity. The presence of substituents like fluorine and the oxadiazole ring can influence the electronic distribution across the molecule, potentially enhancing its interaction with biological targets. Vaksler et al. (2023) provided insights into the molecular and crystal structure of a similar compound, suggesting the importance of such analyses in predicting the compound's behavior in various environments (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
科学研究应用
抗菌应用
喹啉衍生物的抗菌特性已被广泛研究。例如,新颖的氧氟沙星衍生物被合成并评估其抗分枝杆菌活性。这些衍生物通过抑制分枝杆菌 DNA 促旋酶的超螺旋活性,对结核分枝杆菌(包括多重耐药菌株)表现出有效的体外和体内活性 (Dinakaran 等,2008)。另一项关于 8-取代-9,1-[(N-甲基亚氨基)甲基]-7-氟-5-氧代-5H-噻唑并[3,2-α]-喹啉-4-羧酸的研究揭示了对革兰氏阳性菌和革兰氏阴性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA) 分离株)的有效抗菌活性 (Inoue 等,1994)。
抗癌应用
对喹啉衍生物的研究也扩展到抗癌应用。一项研究合成了 8-羟基喹啉取代的 1,3,4-恶二唑化合物,探索了它们的抗菌和抗癌特性。这些化合物对各种癌细胞系表现出显着的细胞毒性,突出了它们作为抗癌剂的潜力 (Adimule 等,2014)。
分子探针和生物成像
喹啉-2-甲酰胺衍生物已被研究为可视化外周苯二氮卓受体的潜在放射性配体,表明它们在生物成像和诊断中的有用性 (Matarrese 等,2001)。
光稳定性和生物活性
氟喹诺酮的光稳定性及其在紫外线照射后的生物活性已得到研究,研究结果表明,8 位上的修饰(例如引入甲氧基)在稳定氟喹诺酮免受紫外线照射方面起着至关重要的作用。这项研究提示了结构修饰在增强喹啉衍生物稳定性和生物功效方面的意义 (Matsumoto 等,1992)。
属性
IUPAC Name |
8-fluoro-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-23-8-12-19-13(22-20-12)7-17-15(21)11-6-5-9-3-2-4-10(16)14(9)18-11/h2-6H,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYOTQRLUYVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)
![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)



![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)